Compound Description: HI-244 is a thiourea analog of Trovirdine, modified with a 4-methyl substituent on the phenyl ring. This compound exhibited potent inhibition of recombinant HIV-1 reverse transcriptase, surpassing the potency of both Trovirdine and another analog, HI-275 (lacking the methyl substitution). []
Relevance: HI-244 shares the core thiourea structure with Trovirdine and demonstrates enhanced inhibitory activity against HIV-1 reverse transcriptase, highlighting the impact of subtle structural modifications on potency. It also exhibited significantly greater efficacy against multidrug-resistant HIV-1 strain RT-MDR (V106A mutation) and NNRTI-resistant strain A17 (Y181C mutation) compared to Trovirdine. []
Compound Description: HI-236 is a thiourea derivative designed using a computer model of HIV-1 reverse transcriptase. It incorporates a 2,5-dimethoxyphenethyl group. []
Relevance: HI-236, structurally similar to Trovirdine, demonstrates potent inhibition against both wild-type and drug-resistant strains of HIV-1. Its efficacy against the multidrug-resistant strain RT-MDR (containing mutations in residues 74V, 41L, 106A, and 215Y) was particularly notable, surpassing the activity of several other anti-HIV agents including Trovirdine. []
Compound Description: HI-240 is a thiourea analog of Trovirdine, incorporating a 2-fluoro substituent on the phenyl ring. []
Relevance: Structurally similar to Trovirdine, HI-240 demonstrates potent inhibition against drug-resistant strains of HIV-1, particularly the NNI-resistant Y181C mutant HIV-1 strain A17, where it was more effective than Trovirdine. []
Compound Description: D-PBT is a novel non-nucleoside inhibitor of HIV-1 reverse transcriptase designed using a computer docking procedure. This compound incorporates a 2,5-dimethoxyphenethyl group, differentiating it from Trovirdine. []
Relevance: Similar to Trovirdine, D-PBT targets the NNI binding site of HIV-1 reverse transcriptase. It demonstrates potent inhibitory activity against HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) at nanomolar concentrations. []
Compound Description: F-PBT is a novel non-nucleoside inhibitor of HIV-1 reverse transcriptase designed using a computer docking procedure. It features a 2-fluorophenethyl group, setting it apart from Trovirdine. []
Relevance: Like Trovirdine, F-PBT targets the NNI binding site of HIV-1 reverse transcriptase and displays potent anti-HIV activity at nanomolar concentrations. In addition to its anti-HIV properties, F-PBT also exhibits concentration- and time-dependent spermicidal activity. []
Compound Description: S-DABO is a novel non-nucleoside inhibitor of HIV-1 reverse transcriptase, structurally distinct from the thiourea class of NNRTIs like Trovirdine. It belongs to the dihydroalkoxybenzyloxopyrimidine class. []
Relevance: Despite belonging to a different structural class, S-DABO, like Trovirdine, targets the NNI binding site of HIV-1 reverse transcriptase. It exhibits potent anti-HIV activity at nanomolar concentrations and possesses spermicidal activity. []
Phenethylthiazolylthiourea (PETT) Derivatives
Compound Description: PETT derivatives represent a series of compounds with variations in the substituents on the phenyl and thiazolyl rings. Trovirdine itself is a highly potent PETT derivative. []
Relevance: PETT derivatives, including Trovirdine, are known for their potent inhibition of HIV-1 reverse transcriptase. Studies on these derivatives have provided extensive structure-activity relationship data, leading to the development of compounds with improved potency against both wild-type and mutant HIV-1 strains. []
Compound Description: GAAs represent a distinct class of non-nucleoside reverse transcriptase inhibitors, structurally different from Trovirdine. They are characterized by a benzyloxycarbonyl group attached to a guanine base. []
Relevance: Although structurally different, GAAs, like Trovirdine, target the non-nucleoside binding site of HIV-1 reverse transcriptase. Notably, they exhibit slow association rates but form very stable complexes with the enzyme, suggesting potential advantages in overcoming drug resistance. []
Diazinyl-Substituted Thiourea Derivatives
Compound Description: These compounds are structurally similar to Trovirdine, with the thiourea moiety as a key feature. The diazinyl substituent (3-pyridazinyl or 4-pyrimidinyl) replaces the bromopyridyl group found in Trovirdine. []
Relevance: This class of compounds, while structurally related to Trovirdine, demonstrates a lower inhibitory activity against HIV-1 reverse transcriptase compared to nevirapine or Trovirdine, highlighting the importance of specific structural features for optimal potency. []
Thioamides
Compound Description: Thioamides were designed as bioisosteres of Trovirdine, aiming to mimic its structure and activity. These compounds replace the thiourea NH groups with methylene groups. []
N-(2-Phenethyl)-N'-(2-Thiazolyl)Thiourea
Compound Description: This compound represents the lead compound in the development of Trovirdine. It lacks the specific substitutions present in Trovirdine. []
Relevance: As the lead compound, N-(2-phenethyl)-N'-(2-thiazolyl)thiourea laid the foundation for the development of Trovirdine and other potent PETT derivatives. Structural modifications to this lead structure led to significant improvements in potency against HIV-1 reverse transcriptase. []
Cyclopropyl Urea Analogs
Compound Description: These compounds represent a structurally distinct class of non-nucleoside HIV-1 reverse transcriptase inhibitors, differing from the thiourea scaffold of Trovirdine. They incorporate a conformationally restricted cyclopropyl ring in their structure. []
Relevance: While structurally distinct from Trovirdine, cyclopropyl urea analogs demonstrate potent antiviral activities against both wild-type and mutant forms of HIV-1. These compounds highlight alternative structural motifs that can effectively target the non-nucleoside binding site of HIV-1 reverse transcriptase. []
Thiocarbamates
Compound Description: Thiocarbamates represent a distinct class of non-nucleoside HIV-1 reverse transcriptase inhibitors designed as isosteres of Trovirdine. These compounds retain the key structural features of Trovirdine but replace the thiourea moiety with a thiocarbamate group. []
Relevance: Designed based on the structure of Trovirdine, thiocarbamates demonstrate the potential for developing novel NNRTIs with improved pharmacological properties. Structure-activity relationship studies on this class of compounds can provide valuable insights into the binding interactions with HIV-1 reverse transcriptase. []
[D4U]-[Trovirdine Analogue] and [D4T]-[Trovirdine Analogue] Heterodimers
Compound Description: These heterodimers consist of a nucleoside analog (d4U or d4T) linked to a Trovirdine analog. The aim was to create dual-acting inhibitors targeting both the nucleoside and non-nucleoside binding sites of HIV-1 reverse transcriptase. []
Relevance: This approach aimed to combine the inhibitory mechanisms of nucleoside and non-nucleoside reverse transcriptase inhibitors by linking them together. Unfortunately, these specific heterodimers did not exhibit the desired synergistic inhibitory activity. []
Source and Classification
Trovirdine belongs to the class of compounds known as phenethylthiazolylthiourea derivatives. It has been synthesized in various forms and studied extensively for its antiviral properties. As an NNRTI, Trovirdine differs from nucleoside reverse transcriptase inhibitors, providing an alternative mechanism of action that can be beneficial in combination therapies for HIV treatment.
Synthesis Analysis
Methods and Technical Details
The synthesis of Trovirdine involves several chemical reactions, typically starting from simpler organic compounds. One common method includes the conjugation of nucleoside analogues with non-nucleoside inhibitors using linker arms that facilitate their binding to the target enzyme. For instance, heterodimers combining Trovirdine with nucleoside reverse transcriptase inhibitors have been created using succinyl-glycine as a cleavable linker.
Key steps in the synthesis process may include:
Formation of Thiazole Rings: Essential for creating the core structure of Trovirdine.
Linkage with Nucleoside Analogues: This step enhances the compound's ability to inhibit HIV replication.
Purification Techniques: Such as column chromatography and high-performance liquid chromatography (HPLC) are employed to isolate and purify the synthesized compound.
Molecular Structure Analysis
Structure and Data
Trovirdine's molecular structure features a thiazole ring fused with a phenyl group, contributing to its biological activity. The compound's molecular formula is C15H14N2S, indicating it contains carbon, hydrogen, nitrogen, and sulfur atoms. The structural configuration allows it to interact specifically with the reverse transcriptase enzyme.
Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and ultraviolet-visible spectroscopy (UV-Vis) are used to confirm the identity and purity of Trovirdine by identifying characteristic functional groups and absorption peaks associated with its structure.
Chemical Reactions Analysis
Reactions and Technical Details
Trovirdine undergoes various chemical reactions that are critical for its synthesis and functionalization. Key reactions include:
Nucleophilic Substitution: Used to introduce functional groups that enhance its antiviral properties.
Condensation Reactions: These are essential for forming the thiazole moiety.
Hydrolysis: Can occur under specific conditions, affecting the stability and activity of Trovirdine.
The reactivity of Trovirdine is influenced by its functional groups, which can participate in further chemical transformations necessary for developing more potent derivatives or conjugates.
Mechanism of Action
Process and Data
Trovirdine exerts its antiviral effects by binding to the reverse transcriptase enzyme, inhibiting its activity. This inhibition prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle. The binding site for Trovirdine is distinct from that of nucleoside reverse transcriptase inhibitors, allowing it to be effective even in cases where resistance has developed against other antiretroviral drugs.
Research indicates that Trovirdine can effectively inhibit HIV-1 replication in vitro, demonstrating significant potency against various strains of the virus. Its mechanism involves altering the conformation of reverse transcriptase, thereby blocking its function.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Trovirdine exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 258.35 g/mol.
Solubility: It is soluble in organic solvents but has limited solubility in water.
Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide insights into its physical properties and confirm its structural integrity.
Applications
Scientific Uses
Trovirdine has been primarily researched for its application in HIV treatment as part of combination antiretroviral therapy regimens. Its unique mechanism allows it to be used effectively alongside nucleoside reverse transcriptase inhibitors and protease inhibitors.
In addition to its use in HIV therapy, ongoing research explores potential applications in treating other viral infections or as a scaffold for developing new antiviral agents. Its ability to inhibit DNA gyrase also opens avenues for further studies in bacterial infections.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trovirdine hydrochloride, also known as LY-300046 and PETT-1, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. Trovirdine inhibited HIV-1 RT with an IC50 of 0.007 microM when employing heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate. Enzyme kinetic studies showed that inhibition of RT by trovirdine was non-competitive with regard to deoxynucleoside triphosphates and uncompetitive with respect to varied primer/template under steady-state conditions. The amino acid changes Leu100, Tyr181 and Tyr188 gave rise to 25-, 147- and 12-fold decrease in inhibition by trovirdine.
AN3199 is a PDE4 inhibitor with IC50 of 94.5 nM.IC50 value: 94.5 nM [1]Target: PDE4The detailed information please refer to Compound 11 in the reference.
Omadacycline, also known as PTK 0796 and Amadacyclin, is a novel first-in-class aminomethylcycline with potent activity against important skin and pneumonia pathogens, including community-acquired methicillin-resistant Staphylococcus aureus (MRSA), β-hemolytic streptococci, penicillin-resistant Streptococcus pneumoniae, Haemophilus influenzae, and Legionella. Omadacycline is active against strains expressing the two main forms of tetracycline resistance (efflux and ribosomal protection). The primary effect of omadacycline is on bacterial protein synthesis, inhibiting protein synthesis with a potency greater than that of tetracycline. The binding site for omadacycline is similar to that for tetracycline.
O-propanoyl-L-carnitine is an optically active O-acylcarnitine compound having propanoyl as the acyl substituent and (R)-configuration at the 3-position. It has a role as a peripheral nervous system drug. It is an O-propanoylcarnitine, a saturated fatty acyl-L-carnitine and a short-chain fatty acyl-L-carnitine.
Baricitinib phosphate(INCB 028050; LY 3009104) is a selective JAK1 and JAK2 inhibitor with IC50 of 5.9 nM and 5.7 nM, ~70 and ~10-fold selective versus JAK3 and Tyk2, no inhibition to c-Met and Chk2.IC50 Value: JAK1 (5.9 nM) and JAK2 (5.7 nM) [1].Target: JAK1/2in vitro: INCB028050 inhibits intracellular signaling of multiple proinflammatory cytokines including IL-6 and IL-23 at concentrations <50 nM. Significant efficacy, as assessed by improvements in clinical, histologic and radiographic signs of disease, was achieved in the rat adjuvant arthritis model with doses of INCB028050 providing partial and/or periodic inhibition of JAK1/JAK2 and no inhibition of JAK3 [1].in vivo: The efficacy following daily oral administration of INCB028050 was assessed at doses of 1, 3, or 10 mg/kg based on its pharmacokinetic profile in this species. Disease severity was assessed periodically, scoring clinical signs of disease. These doses were based on the PK/PD relationship established with the IL-6 WBA, with the goal of inhibiting JAK1/2 signaling by no more than 50% for half of the day. Relative to vehicle-treated animals, increasing doses of INCB028050 inhibited disease scores by 24% (p < 0.05), 57% (p < 0.01), and 81% (p < 0.01), respectively [1]. Baricitinib preferentially inhibits JAK1 and JAK2, with 10-fold selectivity over Tyk2 and 100-fold over JAK3. The observed effects of GLPG-0634 on the ACR20, albeit in a smaller study, appear to be at least as good as that seen with tofacitinib and superior to that of baricitinib, since baricitinib only moderately affect the ACR20 values in Phase IIa clinical studies [2].Clinical trial: Baricitinib (LY3009104, INCB28050) against JAK1/JAK2 starting phase IIb for rheumatoid arthritis
NMS-P715 is an inhibitor of the spindle assembly checkpoint kinase Mps1/TTK (IC50 = 0.182 µM). It is selective for Mps1/TTK over a panel of 59 additional kinases (IC50s = >5 µM for all). NMS-P715 (1 µM) accelerates mitosis, reducing the length of mitosis by approximately 3-fold, in U2OS cells. It induces aneuploidy and apoptosis in A2780 ovarian cancer cells when used at a concentration of 1 µM, as well as inhibits proliferation in a panel of 127 cancer cell lines, including colon, breast, renal, and melanoma cells, with IC50 values ranging from 0.192 to 10 µM. NMS-P715 (90 mg/kg per day) reduces tumor growth in an A2780 mouse xenograft model. NMS-P715 is the first selective, ATP-competitive and orally bioavailable MPS1 small-molecule inhibitor(IC50=8 nM); selectively reduces cancer cell proliferation, leaving normal cells almost unaffected. IC50 value: 8 nM (compound preincubation) Target: MPS1 inhibitorNMS-P715 was found to be highly specific for MPS1, with no other kinases inhibited below an IC50 value of 5 mmol/L and with only 3 kinases inhibited below 10 mmol/L (CK2, MELK, and NEK6), which were not significantly affected by compound preincubation. NMS-P715 promotes massive SAC override with a half-maximal effective concentration (EC50) of 65 nmol/L. NMS-P715 accelerates mitosis and affects kinetochore components localization causing massive aneuploidy and cell death in a variety of tumoral cell lines and inhibits tumor growth in preclinical cancer models.
Pamiparib is under investigation in clinical trial NCT03933761 (Pamiparib in Fusion Positive, Reversion Negative High Grade Serous Ovarian Cancer or Carcinosarcoma With BRCA1/2 Gene Mutations If Progression on Substrate Poly ADP Ribose Polymerase Inhibitbor (PARPI) or Chemotherapy). Pamiparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), with potential antineoplastic activity. Upon administration, pamiparib selectively binds to PARP and prevents PARP-mediated repair of single-strand DNA breaks via the base-excision repair (BER) pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability, and eventually leads to apoptosis. PARP is activated by single-strand DNA breaks and, subsequently, catalyzes post-translational ADP-ribosylation of nuclear proteins which then transduce signals to recruit other proteins to repair damaged DNA. Pamiparib may both potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.